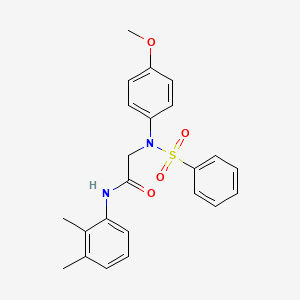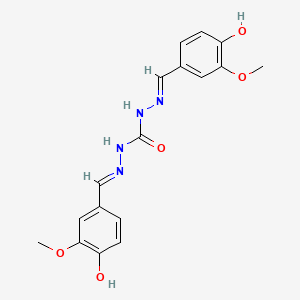
3-(1-piperidinylsulfonyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as PSB-603, is a synthetic compound that has been widely researched for its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. PSB-603 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 3-(1-piperidinylsulfonyl)-N-propylbenzamide is not fully understood. However, it is believed that the compound acts on the ATP-sensitive potassium channels in the body, which are involved in the regulation of insulin secretion, neuronal excitability, and smooth muscle tone. By modulating the activity of these channels, 3-(1-piperidinylsulfonyl)-N-propylbenzamide is able to exert its pharmacological effects.
Biochemical and Physiological Effects
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to reduce neuronal excitability, leading to a decrease in seizures.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-piperidinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high yields. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. However, the compound also has some limitations. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, the compound has been found to have low bioavailability, meaning that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-propylbenzamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective administration methods.
Synthesemethoden
The synthesis of 3-(1-piperidinylsulfonyl)-N-propylbenzamide involves the reaction of 4-chlorobenzoyl chloride with N-propylpiperidine in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(1-piperidinylsulfonyl)-N-propylbenzamide. The compound has been synthesized in both laboratory and industrial settings, with high yields reported in both cases.
Eigenschaften
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFYCNFZRKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)


![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6125344.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6125345.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6125352.png)

![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)